molecular formula C15H13FO2 B082815 Ethyl 4-(4-fluorophenyl)benzoate CAS No. 10540-36-0

Ethyl 4-(4-fluorophenyl)benzoate

Cat. No. B082815
CAS RN: 10540-36-0
M. Wt: 244.26 g/mol
InChI Key: MRIRSYFQTAWHGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(4-fluorophenyl)benzoate were not found, a related compound, Ethyl 4-[(4-fluorophenyl)amino]benzoate, has been synthesized . Another study discusses the synthesis of benzoate compounds as local anesthetics . The synthesis involved alkylation, esterification, and further alkylation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-fluorophenyl)amino]benzoate, a related compound, includes 34 bonds in total: 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic secondary amine .

Safety and Hazards

The safety data sheet for Ethyl (4-fluorobenzoyl)acetate, a related compound, indicates that it is combustible and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIRSYFQTAWHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475310
Record name Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)benzoate

CAS RN

10540-36-0
Record name Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure described for Example 551, 4-bromofluorobenzene (1.75 g, 10 mmol) was metallated and coupled with ethyl 4-bromobenzoate (2.28 g, 10 mmol) to give the title compound after chromatography (ethyl acetate-hexanes (1:9) (0.7 g)): 1H-NMR (CDCl3, 300 MHz): 8.1 (d, 2H, J=8), 7.65-7.5 (m, 4H), 7.15 (t, 2H, J=8), 4.4 (q, 2H, J=7), 1.4 (t, 3H, J=7); MS:244.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two

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